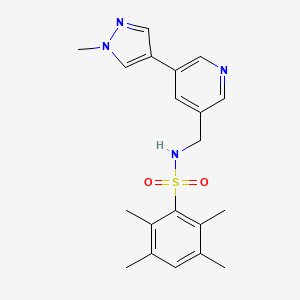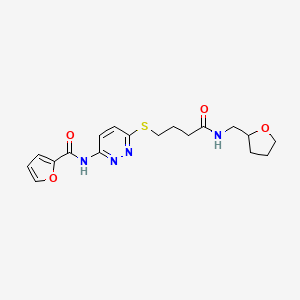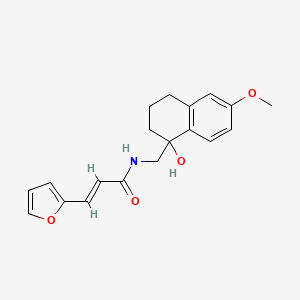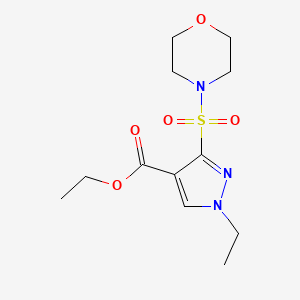
2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is an organic compound containing functional groups such as sulfonamide, pyrazole, and pyridine. Sulfonamides are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial properties . Pyrazole and pyridine rings are also common in various pharmaceuticals and exhibit diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzenesulfonamide core substituted with methyl groups at the 2, 3, 5, and 6 positions. Attached to this core would be a pyridine ring substituted with a pyrazole ring. The pyrazole ring would also be substituted with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and overall polarity would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Cancer Research
- Anti-Breast Cancer Evaluation : Compounds related to 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide have been studied for their potential in treating breast cancer. For instance, benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have shown promising activity against human tumor breast cell lines, with IC50 values ranging from 49.5 to 70.2 μM (Ghorab, El-Gazzar, & Alsaid, 2014).
- Cytotoxic Activity : Novel pyrazolopyrimidines bearing benzenesulfonamide moiety have demonstrated potent cytotoxic activity against cancer cell lines. This includes specific derivatives which showed significant activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines (Hassan et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Potential : Derivatives of benzenesulfonamide, including structures similar to the compound , have shown notable antibacterial and antifungal activities. This includes effectiveness against pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds with benzenesulfonamide moiety have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, showing potent activity and high selectivity (Ghorab et al., 2014).
Miscellaneous Applications
- Wound Healing : In the realm of dermatology, novel sulfonamide analogs have been used in tailored-designed nanofiber dressings for wound healing, showing superior efficacy in in-vivo studies (Elsayed, Madkour, & Azzam, 2020).
- Herbicidal Activity : Some benzenesulfonamide derivatives have been explored for their herbicidal properties, particularly as post-emergence agents against dicotyledonous weed species (Eussen, Thus, Wellinga, & Stork, 1990).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5,6-tetramethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13-6-14(2)16(4)20(15(13)3)27(25,26)23-9-17-7-18(10-21-8-17)19-11-22-24(5)12-19/h6-8,10-12,23H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVSGFQOJIEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,6-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2692643.png)




![3-(4-fluorophenyl)-5-(2-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2692652.png)



![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)
![2-(3,4-Dimethoxyphenyl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2692660.png)
![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2692664.png)